4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring linked to a quinazoline moiety via a propyl ether. The molecular formula for this compound is C₁₆H₂₀N₃O₃, and it has a molecular weight of approximately 304.35 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents with specific biological activities.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms within their rings. Quinazolines are known for their diverse biological activities, including anticancer and anti-inflammatory properties, while morpholines are often utilized in pharmaceuticals due to their ability to enhance solubility and bioavailability.
The synthesis of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves several key steps:
For large-scale production, methods may involve continuous flow reactors to optimize reaction conditions and increase yield while reducing reaction times. Catalysts may also be employed to enhance efficiency.
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine can undergo various chemical reactions:
The mechanism of action for 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific biological targets. The quinazoline core may intercalate with DNA or inhibit certain enzymes involved in cellular signaling pathways. This interaction can lead to various biological effects, including potential anti-cancer activity by inducing apoptosis in malignant cells.
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research and development in various scientific fields.
The structural versatility of 4-(3-((7-methoxyquinazolin-6-yl)oxy)propyl)morpholine (core structure: CAS 205448-32-4) enables targeted modifications via click chemistry, particularly 1,2,3-triazole functionalization. This approach exploits the compound’s terminal alkyne group, introduced at the C6 position of the quinazoline ring, to generate triazole-linked hybrids with enhanced anticancer properties. The triazole ring acts as a rigid planar pharmacophore that intercalates into tumor cell DNA, inducing damage while simultaneously inhibiting repair mechanisms like PARP. For example, Jean-Claude et al. demonstrated that conjugating this core with olaparib via triazole yielded molecules with dual EGFR/PARP inhibition, overcoming resistance seen with single-agent therapies [6]. Key modifications include:
Table 1: Bioactivity of Triazole-Functionalized Derivatives
Substituent on Triazole | Target Cancer Cell | IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|
3,5-Dibromobenzyl | HeLa (cervical) | 5.66 ± 0.35 | DNA intercalation, Caspase-3 activation |
p-Fluorophenyl | NCI-H1299 (lung) | 3.94 ± 0.17 | γ-H2AX upregulation, PARP downregulation |
m-Nitrophenyl | HepG2 (liver) | 3.08 ± 0.37 | Mitochondrial apoptosis, ROS generation |
Unmodified core | NCI-H1299 (lung) | >20 | Weak EGFR inhibition |
These derivatives exhibit 3- to 6-fold greater potency than the parent compound due to synergistic DNA damage and kinase inhibition [6] [8].
CuAAC is the cornerstone reaction for appending diverse azide components to the quinazoline core, enabling rapid generation of triazole-linked libraries. The synthesis initiates with the key intermediate 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, which undergoes nucleophilic substitution with 3-aminophenylacetylene to install the terminal alkyne group. Subsequent Cu(I)-catalyzed cycloaddition with aryl/alkyl azides yields 1,4-disubstituted triazoles under mild conditions (25–60°C, aqueous tert-butanol) [6]. Critical parameters include:
Table 2: CuAAC Reaction Optimization for Key Derivatives
Azide Component | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity |
---|---|---|---|---|
3,5-Dibromophenylazide | 5 | 25 | 92 | >95% |
p-Nitrophenylazide | 10 | 60 | 87 | 93% |
Benzylazide | 5 | 40 | 78 | 91% |
This method efficiently produces gram-scale quantities of clinical candidates like compound c13 (N-(3-(1-(3,5-dibromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine), which shows nanomolar IC₅₀ values against cervical cancer [3] [8].
The synthesis of functionalized derivatives relies on two critical intermediates:
The sequence is:
Quinazolin-6-ol → Chlorination (POCl₃) → 4-Chloro intermediate → Etherification (3-morpholinopropanol/K₂CO₃) → Alkyne installation → CuAAC
Overall yields range from 65–78% after chromatography [6] [7].
Bioactivity of triazole derivatives is exquisitely sensitive to N1-substituents on the triazole ring. Systematic SAR studies reveal:
Table 3: Impact of Triazole N1-Substituents on Anticancer Activity
Substituent | Cell Line (IC₅₀, μM) | DNA Binding (Kd, nM) | EGFR Inhibition (%) |
---|---|---|---|
3,5-Dibromobenzyl | HeLa: 5.66 ± 0.35 | 42 ± 3.1 | 94 ± 2.1 |
p-Nitrophenyl | A549: 3.94 ± 0.01 | 158 ± 12 | 88 ± 3.4 |
m-Methylbenzyl | NCI-H1299: 8.50 ± 0.41 | >500 | 52 ± 4.7 |
Unsubstituted benzyl | HepG2: 12.8 ± 1.2 | 290 ± 24 | 63 ± 2.9 |
Crucially, 3,5-dihalogenation is optimal for bifunctionality: bromine atoms deepen penetration into DNA minor grooves, while morpholine linker maintains kinase affinity [4] [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2